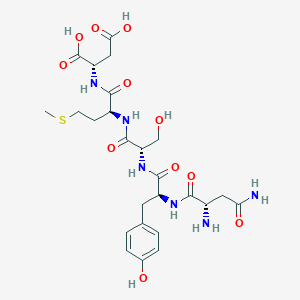![molecular formula C18H13Cl2NO4 B14211584 [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807614-93-3](/img/structure/B14211584.png)
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves several steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the acylation of the indole nucleus with 3,4-dichlorobenzoyl chloride, followed by hydroxylation and methylation reactions to introduce the hydroxy and methyl groups, respectively .
化学反応の分析
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms in the benzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid has several scientific research applications, including:
作用機序
The mechanism of action of [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The specific molecular targets and pathways involved in the action of this compound may include enzymes, receptors, and signaling pathways that are relevant to its biological activities .
類似化合物との比較
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: A closely related compound with a methoxy group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
CAS番号 |
807614-93-3 |
|---|---|
分子式 |
C18H13Cl2NO4 |
分子量 |
378.2 g/mol |
IUPAC名 |
2-[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9-12(8-17(23)24)13-7-11(22)3-5-16(13)21(9)18(25)10-2-4-14(19)15(20)6-10/h2-7,22H,8H2,1H3,(H,23,24) |
InChIキー |
NQPHDPSGGJDABT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


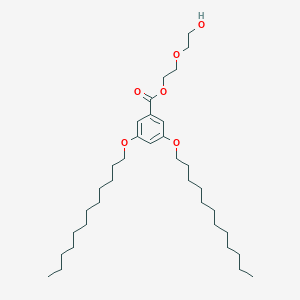
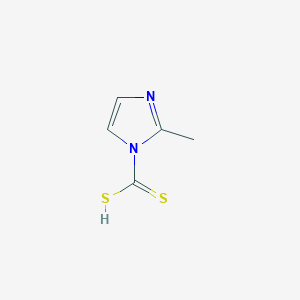
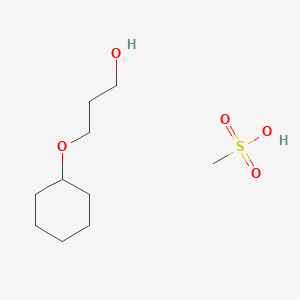
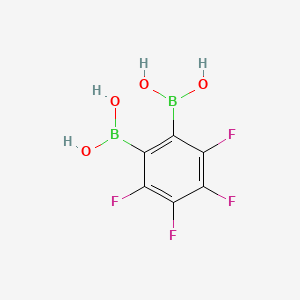
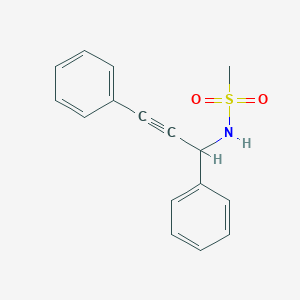
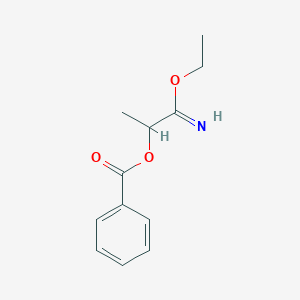
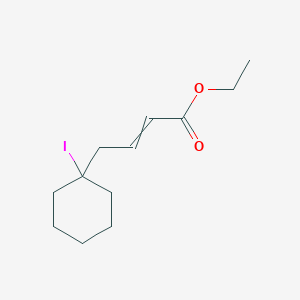
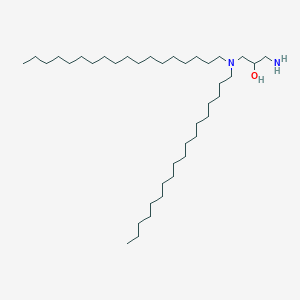
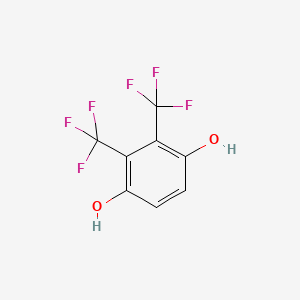
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
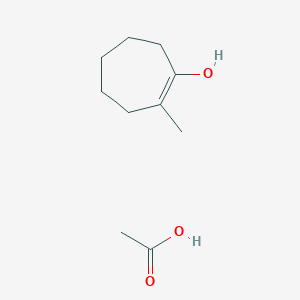
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
